CBB1003

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

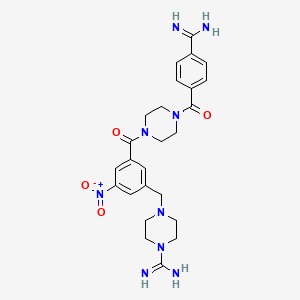

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTVJNLOILHEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CBB1003: A Technical Deep Dive into its Mechanism of Action in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1003, a potent inhibitor of lysine-specific demethylase 1 (LSD1), demonstrates significant anti-tumor activity in colorectal cancer (CRC). This technical guide delineates the core mechanism of action of this compound, focusing on its targeted inhibition of the LSD1/LGR5/Wnt/β-catenin signaling axis. Through a comprehensive review of preclinical data, this document provides an in-depth analysis of the molecular interactions, cellular effects, and therapeutic potential of this compound in CRC. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic agent.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The aberrant activation of signaling pathways that drive tumor growth and progression is a hallmark of CRC. Among these, the Wnt/β-catenin signaling pathway is frequently dysregulated, often through mutations in components such as Adenomatous Polyposis Coli (APC). A key player in the amplification of this pathway is the Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-established marker for CRC stem cells.

Recent research has identified lysine-specific demethylase 1 (LSD1) as a critical upstream regulator of LGR5 expression. LSD1, a flavin-dependent monoamine oxidase, is overexpressed in various malignancies, including CRC, and its elevated expression is correlated with advanced tumor stage and metastasis.[1][2] this compound is a small molecule inhibitor of LSD1 that has emerged as a promising therapeutic candidate for CRC. This document provides a detailed overview of the mechanism by which this compound exerts its anti-cancer effects in colorectal cancer.

Core Mechanism of Action: Targeting the LSD1-LGR5 Axis

The primary mechanism of action of this compound in colorectal cancer involves the targeted inhibition of LSD1, leading to the downstream suppression of the Wnt/β-catenin signaling pathway.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound functions as a potent and specific inhibitor of LSD1. By binding to and inactivating LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), epigenetic marks that play a crucial role in regulating gene expression. In the context of colorectal cancer, the inhibition of LSD1 by this compound directly impacts the expression of key oncogenic proteins.

Downregulation of LGR5 Expression

A critical consequence of LSD1 inhibition by this compound is the significant downregulation of LGR5 expression.[1][2] LGR5, a target of LSD1-mediated epigenetic regulation, is a receptor for R-spondins and a potent sensitizer of Wnt/β-catenin signaling. As a marker for colorectal cancer stem cells, LGR5 plays a pivotal role in tumor initiation, maintenance, and progression. By reducing the expression of LGR5, this compound effectively diminishes the cancer stem cell population and curtails the driving force behind tumor growth.

Inactivation of the Wnt/β-catenin Signaling Pathway

The downregulation of LGR5 by this compound leads to the subsequent inactivation of the Wnt/β-catenin signaling cascade.[1][2] In the absence of LGR5-mediated signal amplification, the destruction complex, consisting of Axin, APC, GSK3β, and CK1, is able to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation and survival.

Cellular and Anti-Tumor Effects of this compound

The inhibition of the LSD1/LGR5/Wnt/β-catenin axis by this compound manifests in several key anti-tumor effects in colorectal cancer cells.

Inhibition of Cell Proliferation and Colony Formation

Treatment of colorectal cancer cells with this compound leads to a dose-dependent inhibition of cell proliferation and a reduction in their ability to form colonies.[1][2] This effect is a direct consequence of the cell cycle arrest and reduced expression of pro-proliferative genes downstream of the Wnt/β-catenin pathway.

Induction of Cell Death

Overexpression of LGR5 has been shown to reduce this compound-induced cell death, indicating that the cytotoxic effects of this compound are at least in part mediated through the downregulation of LGR5.[1][2] While the precise mechanisms of cell death (apoptosis vs. other forms) require further detailed investigation, the available data strongly suggest that this compound promotes the elimination of colorectal cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound in colorectal cancer.

| Parameter | Cell Line | Value | Reference |

| IC50 | HCT116 | 8.45 µM | Not explicitly cited in provided text |

Further quantitative data from the primary literature, such as dose-response curves for proliferation inhibition, fold-change in LGR5 and β-catenin expression, and percentages of apoptotic and cell cycle-arrested cells, would be included here.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Lysis: HCT116 cells are treated with varying concentrations of this compound for specified time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against LSD1, LGR5, β-catenin, c-Myc, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Colony Formation Assay

-

Cell Seeding: HCT116 cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).

-

Drug Treatment: Cells are treated with various concentrations of this compound and incubated for 10-14 days, with the medium and drug being refreshed every 3 days.

-

Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet.

-

Quantification: The number of colonies containing more than 50 cells is counted.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: HCT116 cells are treated with this compound for the desired time.

-

Cell Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Cell Treatment and Fixation: HCT116 cells are treated with this compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound in Colorectal Cancer

Caption: this compound inhibits LSD1, leading to LGR5 downregulation and Wnt/β-catenin pathway inactivation.

Experimental Workflow for this compound Efficacy Testing

References

The Role of CBB1003 in Gene Expression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of CBB1003, a reversible inhibitor of Lysine-specific demethylase 1 (LSD1), and its function in modulating gene expression. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and its therapeutic applications, particularly in oncology.

Core Mechanism of Action: Inhibition of LSD1

This compound functions as a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme critical for maintaining epigenetic landscapes. LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2), modifications associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of these methylation marks, subsequently altering the expression of target genes.

| Parameter | Value | Reference |

| Target | Lysine-specific demethylase 1 (LSD1) | [1][2] |

| Mechanism | Reversible Inhibition | [3] |

| IC50 | 10.54 µM | [1][2] |

Impact on Gene Expression

This compound-mediated inhibition of LSD1 has been demonstrated to reactivate the expression of certain epigenetically silenced genes and suppress the expression of others, depending on the cellular context.

Upregulation of Gene Expression

In murine F9 teratocarcinoma cells, treatment with this compound has been shown to induce the expression of the following genes:

-

CHRM4 (Cholinergic Receptor Muscarinic 4)

-

SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3)

While the precise fold-change values from peer-reviewed literature are not publicly available, the reactivation of these genes highlights the potential of this compound to remodel the epigenetic landscape and restore the expression of silenced tumor suppressor genes.

Downregulation of Gene Expression in Colorectal Cancer

In the context of colorectal cancer (CRC), this compound has been shown to downregulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for colorectal cancer stem cells[4][5]. This downregulation is a key event in the anti-tumor activity of this compound.

This compound and the Wnt/β-catenin Signaling Pathway

A significant consequence of this compound-induced LGR5 downregulation is the inactivation of the Wnt/β-catenin signaling pathway[4][5]. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. The inhibition of LSD1 by this compound leads to a cascade of events that ultimately suppresses the oncogenic activity of this pathway. This includes a reduction in the protein levels of key downstream effectors, β-catenin and c-Myc[6][7][8].

Figure 1: this compound-mediated inhibition of Wnt/β-catenin signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

LSD1 Inhibition Assay

The inhibitory activity of this compound on LSD1 is typically determined using an in vitro enzymatic assay.

-

Principle: A di-methylated histone H3K4 peptide substrate is incubated with recombinant LSD1 enzyme in the presence of various concentrations of this compound. The demethylation reaction produces hydrogen peroxide, which is detected using a fluorescent or colorimetric probe.

-

Procedure Outline:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the LSD1 enzyme, the H3K4me2 substrate, and the this compound dilutions.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add a detection reagent that reacts with hydrogen peroxide to produce a measurable signal.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR is employed to measure the changes in mRNA levels of target genes upon this compound treatment.

-

Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into cDNA, which is then amplified by PCR using gene-specific primers and a fluorescent dye.

-

Procedure Outline:

-

Treat cells with this compound at various concentrations and for different durations.

-

Isolate total RNA from the treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers for the target genes (e.g., LGR5, CHRM4, SCN3A) and a reference gene (e.g., GAPDH, β-actin).

-

Analyze the amplification data to determine the relative fold change in gene expression.

-

Western Blotting for Histone Methylation and Pathway Proteins

Western blotting is used to detect changes in the levels of specific proteins, including histone modifications and components of signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure Outline:

-

Prepare whole-cell lysates or histone extracts from this compound-treated and control cells.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for H3K4me1/me2, β-catenin, c-Myc, or other proteins of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Cell Proliferation and Colony Formation Assays

These assays are used to assess the impact of this compound on the growth and survival of cancer cells.

-

Cell Proliferation (MTT) Assay:

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Procedure Outline:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

After a set incubation period, add MTT reagent to the wells.

-

Viable cells will reduce the MTT to a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

-

-

Colony Formation Assay:

-

Principle: Assesses the ability of a single cell to undergo unlimited division and form a colony.

-

Procedure Outline:

-

Seed cells at a low density in a culture dish and treat with this compound.

-

Incubate for 1-3 weeks to allow colonies to form.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a novel LSD1 inhibitor like this compound.

Figure 2: General experimental workflow for this compound characterization.

Conclusion

This compound represents a valuable tool for studying the role of LSD1 in gene regulation and disease. Its ability to modulate gene expression through the inhibition of histone demethylation underscores the therapeutic potential of targeting epigenetic mechanisms. Further investigation into the dose-dependent effects and the broader spectrum of target genes will continue to elucidate the full pharmacological profile of this compound.

References

- 1. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LGR5 positivity defines stem-like cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

- 4. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. β-catenin regulates c-Myc and CDKN1A expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of CBB1003 on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1003 is a small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, resulting in the reactivation of silenced genes and subsequent downstream effects on various cellular processes, including cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on H3K4 methylation. It includes detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the epigenetic landscape of cancer and other diseases.

Introduction to this compound and its Target: LSD1

This compound is a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator.[1] LSD1 functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are crucial marks for maintaining a transcriptionally active chromatin state. The inhibition of LSD1 by this compound leads to an accumulation of H3K4me1/2, thereby derepressing the expression of silenced genes.[2] This mechanism underlies the therapeutic potential of this compound in various cancers where aberrant LSD1 activity is implicated.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on LSD1 and its impact on cancer cell proliferation have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 against LSD1 | 10.54 µM | In vitro demethylase assay | [1] |

| IC50 in Colorectal Cancer (CRC) Cells | 250 µM | Cell growth inhibition assay | [3] |

Table 1: In vitro and Cellular Inhibitory Activity of this compound.

| Cell Line | Treatment | Effect | Reference |

| F9 teratocarcinoma cells | This compound | Activation of CHRM4 and SCN3A expression | [1] |

| Mouse embryonic teratocarcinoma F9 cells | This compound | Significant growth inhibition | [1] |

| Mouse embryonic stem (ES) cells | This compound | Substantial inhibition of spherical growth | [1] |

| Colorectal cancer (CRC) cells | This compound | Inhibition of cell proliferation and colony formation | [4] |

| Colorectal cancer (CRC) cells | This compound | Decrease in LGR5 levels | [4] |

Table 2: Cellular Effects of this compound in Various Cancer and Stem Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone H3K4 methylation.

In Vitro Histone Demethylase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of LSD1.

Materials:

-

Recombinant GST-LSD1 protein

-

Dimethylated H3K4 peptide (H3K4Me2)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing recombinant GST-LSD1 protein and the dimethylated H3K4 peptide substrate in the assay buffer.

-

Add various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µmol/L) to the reaction mixtures.[3]

-

Incubate the reactions at 30°C for 1 hour.[3]

-

Stop the reaction, and analyze the products (monomethylated H3K4 - H3K4Me1, and unmethylated H3K4 - H3K4me0) by mass spectrometry.[3]

-

Integrate the mass spectrometry peak areas to calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[3]

Western Blot Analysis of Histone Methylation

This method is used to assess the changes in global H3K4 methylation levels in cells treated with this compound.

Materials:

-

Cell lines of interest (e.g., F9, CRC cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against H3K4me1, H3K4me2, and total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the total Histone H3 levels.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is employed to investigate the enrichment of H3K4 methylation at specific gene promoters following this compound treatment.

Materials:

-

Cell lines of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Antibodies against H3K4me2 and IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with anti-H3K4me2 antibody or IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the enrichment of H3K4me2.

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound has been shown to impact key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.

This compound Mechanism of Action

Caption: Mechanism of this compound action on LSD1 and H3K4 methylation.

Downstream Signaling Pathways Affected by LSD1 Inhibition

Caption: Downstream effects of LSD1 inhibition on cancer signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of LSD1 and H3K4 methylation in gene regulation and disease. Its ability to inhibit LSD1 leads to a cascade of events, including the re-expression of silenced genes and the modulation of critical cancer-related signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting LSD1 with this compound and similar compounds. Future investigations should focus on more detailed quantitative analyses of H3K4 methylation changes at a genome-wide level and further elucidation of the complex downstream effects of LSD1 inhibition in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of CBB1003, a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1003 is a potent, reversible, and non-peptide inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its evaluation and presents available quantitative data. The document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on epigenetic therapies.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 plays a critical role in the regulation of gene expression. Overexpression of LSD1 has been observed in a variety of cancers, where it often contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. Consequently, LSD1 has emerged as a promising therapeutic target for cancer.

This compound was identified as a novel, non-peptide small molecule inhibitor of LSD1. It was designed to mimic the binding of histone substrates to the active site of LSD1. This guide will delve into the scientific journey of this compound, from its conceptualization to its preclinical evaluation.

Discovery and Synthesis

The discovery of this compound was based on a rational design approach targeting the active site of LSD1. While the specific, detailed synthesis protocol for this compound is not publicly available in the referenced literature, the general class of compounds it belongs to are non-peptide chemical scaffolds.

A representative, though not specific, synthesis workflow for a non-peptide small molecule inhibitor of LSD1 is depicted below. This is a generalized scheme and does not represent the actual synthesis of this compound.

Mechanism of Action

This compound functions as a reversible inhibitor of LSD1. Its mechanism of action involves the following key steps:

-

Binding to LSD1: this compound binds to the active site of the LSD1 enzyme.

-

Inhibition of Demethylase Activity: This binding prevents LSD1 from demethylating its primary substrates, mono- and di-methylated H3K4.

-

Increased Histone Methylation: The inhibition of LSD1 leads to an accumulation of H3K4me1 and H3K4me2 at the promoter regions of target genes.

-

Gene Reactivation: The increased H3K4 methylation, a mark of active transcription, leads to the reactivation of epigenetically silenced genes.

One of the key signaling pathways affected by this compound is the Wnt/β-catenin pathway . In colorectal cancer cells, this compound has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a stem cell marker and a target of the Wnt/β-catenin pathway. This leads to the inactivation of β-catenin/TCF signaling, which is crucial for the proliferation and survival of these cancer cells.[1][2]

References

CBB1003: A Technical Whitepaper on its Impact on the Cancer Stem Cell Marker LGR5 in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the lysine-specific demethylase 1 (LSD1) inhibitor, CBB1003, and its impact on the cancer stem cell (CSC) marker Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) in the context of colorectal cancer (CRC). This compound has been identified as a promising therapeutic agent that suppresses CRC cell growth by downregulating LGR5 and subsequently inactivating the Wnt/β-catenin signaling pathway. This guide synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction

Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) is a well-established marker for intestinal stem cells and is frequently overexpressed in colorectal cancer, where it is associated with a subpopulation of cancer stem cells responsible for tumor initiation, progression, and therapeutic resistance.[1][2] The Wnt/β-catenin signaling pathway, a critical regulator of stem cell maintenance, is often aberrantly activated in CRC, and LGR5 is a key component of this pathway.

Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that has been implicated in the pathogenesis of various cancers.[1][2] Its role in maintaining the undifferentiated state of cancer cells makes it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor of LSD1 that has demonstrated anti-tumor effects in CRC models.[1][2] This whitepaper will delve into the specific mechanism by which this compound impacts LGR5-positive cancer stem cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

|---|---|---|---|

| LSD1 Inhibition IC50 | 10.5 µM | Not Specified | [3] |

| Cell Growth Inhibition IC50 | 250 µM | Colorectal Cancer Cells |[3] |

Table 2: Cellular Effects of this compound on Colorectal Cancer Cells

| Experimental Assay | Observed Effect | Notes | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition | This compound treatment leads to a reduction in the proliferation of CRC cells. | [1][2] |

| Colony Formation | Inhibition | The ability of CRC cells to form colonies is significantly reduced upon treatment with this compound. | [1][2] |

| LGR5 Expression | Decrease | This compound treatment results in the downregulation of LGR5 protein levels. | [1][2] |

| Cell Death | Increased | Overexpression of LGR5 was shown to reduce this compound-induced cell death, suggesting the effect is LGR5-dependent. | [1][2] |

| Wnt/β-catenin Signaling | Inactivation | A decrease in the activity of the β-catenin/TCF signaling pathway was observed following this compound treatment. |[1][2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to downstream effects on gene expression, most notably the downregulation of the cancer stem cell marker LGR5. The reduction in LGR5 levels disrupts the Wnt/β-catenin signaling cascade, which is crucial for the maintenance and proliferation of cancer stem cells. This ultimately results in the inhibition of colorectal cancer cell growth.

Caption: Mechanism of this compound Action in CRC.

Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound's effect on LGR5.

Cell Culture

-

Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480).

-

Culture Medium: McCoy's 5A Medium or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for LGR5 Expression

-

Cell Lysis: CRC cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours). Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against LGR5. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Caption: Western Blot Workflow for LGR5.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: CRC cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Colony Formation Assay

-

Cell Seeding: A low density of CRC cells (e.g., 500 cells/well) is seeded in 6-well plates.

-

Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium with the respective treatments is replaced every 3 days.

-

Staining and Counting: The colonies are fixed with methanol and stained with 0.1% crystal violet. The number of colonies containing more than 50 cells is counted.

Conclusion

The LSD1 inhibitor this compound demonstrates significant anti-tumor activity in colorectal cancer models by targeting the cancer stem cell marker LGR5. Its mechanism of action, involving the downregulation of LGR5 and subsequent inactivation of the Wnt/β-catenin pathway, provides a strong rationale for its further development as a therapeutic agent for CRC. The data presented in this whitepaper underscores the potential of targeting the LSD1-LGR5 axis to eliminate cancer stem cells and improve patient outcomes in colorectal cancer. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding of CBB1003 to the LSD1 Active Site

This technical guide provides a comprehensive overview of the binding characteristics of CBB1003, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative binding data, experimental methodologies, and the molecular pathways affected by this interaction.

Introduction to LSD1 and the Inhibitor this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1] Its activity is implicated in the regulation of gene expression, and its overexpression is associated with various cancers, making it a significant target for therapeutic intervention.[1][2]

This compound is a reversible, non-peptide small molecule inhibitor of LSD1.[1] It serves as a valuable chemical probe for studying the biological functions of LSD1 and as a potential therapeutic agent. This guide delves into the specifics of its interaction with the LSD1 active site.

Quantitative Analysis of this compound Binding to LSD1

| Compound | Parameter | Value | Reference |

| This compound | IC50 | 10.54 µM | [3][4][5] |

Note: The IC50 value can be influenced by experimental conditions, including substrate concentration. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Molecular Interaction of this compound with the LSD1 Active Site

This compound binds to the active site of LSD1 in a reversible manner. Docking studies and structural analyses of similar inhibitors suggest a binding mode characterized by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's catalytic pocket.

Below is a diagram illustrating the conceptual binding of this compound within the LSD1 active site.

Caption: Binding of this compound to the LSD1 active site.

Experimental Protocols for Characterizing this compound Binding

Determining the inhibition constant (Ki) of a reversible inhibitor like this compound requires a robust enzymatic assay. A commonly used method is the fluorescence-based horseradish peroxidase (HRP)-coupled assay, which measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.

Principle of the HRP-Coupled Fluorescence Assay

LSD1-mediated demethylation of its substrate (e.g., a dimethylated H3K4 peptide) produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin), which can be quantified. The rate of fluorescence increase is proportional to the LSD1 activity. An inhibitor will reduce this rate.

Detailed Experimental Protocol

-

Reagent Preparation:

-

LSD1 Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% BSA.

-

LSD1 Enzyme: Purified recombinant human LSD1 diluted in Assay Buffer to the desired concentration (e.g., 200 ng/µL).[6]

-

Substrate: A synthetic di-methylated histone H3K4 peptide (e.g., H3K4me2) at a concentration range around its Km value.

-

Inhibitor (this compound): A stock solution in DMSO, serially diluted to various concentrations.

-

Detection Reagent: A mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the LSD1 enzyme to each well.

-

Add different concentrations of this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to all wells.

-

Immediately add the Detection Reagent.

-

Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex Red).[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) or by using linearized plots such as the Lineweaver-Burk or Dixon plots.[8][9]

-

Experimental Workflow Diagram

Caption: Workflow for determining LSD1 inhibition by this compound.

This compound-Modulated Signaling Pathways

The inhibition of LSD1 by this compound has significant downstream effects on cellular signaling, particularly in the context of cancer. One of the key pathways affected is the Wnt/β-catenin signaling cascade.

LSD1 has been shown to promote colorectal tumorigenesis by activating the Wnt/β-catenin pathway.[10] It can achieve this by down-regulating the expression of Dickkopf-1 (DKK1), a known antagonist of the Wnt pathway.[10] Furthermore, LSD1 can directly interact with and demethylate β-catenin, preventing its degradation and thereby promoting its nuclear translocation and transcriptional activity.[11][12][13]

This compound has been observed to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[14] LGR5 is a receptor that potentiates Wnt/β-catenin signaling.[14] By reducing LGR5 levels, this compound effectively inactivates the Wnt/β-catenin pathway.[14]

Signaling Pathway Diagram

Caption: this compound inhibits LSD1, leading to the inactivation of the Wnt/β-catenin pathway.

Conclusion

This compound is a valuable tool for studying the role of LSD1 in various biological processes. Its reversible binding to the LSD1 active site, with a notable IC50 of 10.54 µM, leads to the modulation of key signaling pathways, such as the Wnt/β-catenin cascade, through mechanisms including the down-regulation of LGR5. The experimental protocols and conceptual diagrams provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other LSD1 inhibitors. Future studies should aim to precisely determine the inhibition and dissociation constants of this compound to provide a more complete quantitative picture of its interaction with LSD1.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knocking down LSD1 inhibits the stemness features of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

- 13. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on CBB1003 in Different Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial research on CBB1003, a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme frequently overexpressed in various cancers, playing a crucial role in tumorigenesis through epigenetic regulation.[1] This document summarizes the quantitative effects of this compound on different cancer cell lines, details the experimental protocols used in these foundational studies, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a reversible inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is generally associated with active gene transcription.[3] This epigenetic modification can derepress tumor suppressor genes that were silenced by LSD1, thereby inhibiting cancer cell proliferation and survival.[3] Studies have shown that this compound is particularly effective against pluripotent cancer cells, which express high levels of LSD1.[3]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across different contexts and cell lines. The following table summarizes the key in vitro and cell-based potency data from initial studies.

| Parameter | Target/Context | Value | Cell Lines | Reference(s) |

| IC50 (in vitro) | LSD1 Enzyme Inhibition | 10.5 µM | N/A (Biochemical Assay) | [4] |

| IC50 (Cell-based) | Cell Growth Inhibition | ~250 µM | Colorectal Cancer (CRC) | [2] |

| Effective Concentration | Cell Growth Inhibition | 5-50 µM | Pluripotent Cancer Cells | [4] |

| Effective Concentration | Cell Growth Inhibition | 50 µM | F9, NCCIT, NTERA-2 | [3][5] |

Note: The higher IC50 value in CRC cells compared to pluripotent cancer cells may suggest differential sensitivity or compensatory mechanisms in various cancer types.

Signaling Pathways and Mechanisms

Initial research has primarily elucidated the impact of this compound on the Wnt/β-catenin signaling pathway in colorectal cancer. Further studies have focused on its ability to induce apoptosis, particularly in pluripotent cancer cells.

3.1 Wnt/β-catenin Pathway in Colorectal Cancer

In colorectal cancer (CRC), LSD1 is highly expressed and its activity is linked to the maintenance of cancer stem cell properties.[6][7] this compound treatment has been shown to down-regulate Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-known CRC stem cell marker.[6][7] This leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical driver of CRC progression.[6] The inactivation of this pathway subsequently reduces the expression of downstream targets like c-Myc, ultimately inhibiting cancer cell proliferation and colony formation.[6][7]

3.2 Induction of Apoptosis in Pluripotent Cancer Cells

This compound displays selective cytotoxicity towards pluripotent cancer cells such as teratocarcinomas and embryonic carcinomas, while having minimal effects on non-pluripotent cancer cells or normal somatic cells.[3] This selectivity is attributed to the elevated expression of LSD1 in these pluripotent cells.[3] Inhibition of LSD1 by this compound leads to the derepression of epigenetically silenced genes, which can trigger the intrinsic apoptosis pathway.

Experimental Workflow Visualization

The initial investigation of this compound in cancer cell lines typically follows a multi-step workflow to characterize its effects on cell viability, cell cycle progression, and protein expression.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments based on standard methodologies cited in the literature.

5.1 Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures to measure cellular metabolic activity as an indicator of cell viability.[4][8][9]

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment: Remove the overnight medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly (e.g., on a plate shaker) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

5.2 Western Blotting

This protocol outlines the steps for analyzing the expression levels of specific proteins following this compound treatment.[10][11][12][13]

-

Materials:

-

Cell culture dishes (6-well or 10 cm)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against LSD1, LGR5, β-catenin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment & Lysis: Culture and treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

5.3 Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing cell cycle distribution using PI staining and flow cytometry.[14][15][16]

-

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometry tubes

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at ~300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.

-

Rehydration & Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.

-

Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. bio-rad.com [bio-rad.com]

- 12. origene.com [origene.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

CBB1003 In Vitro Assay Protocols for Colorectal Cancer (CRC) Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for evaluating the in vitro efficacy of CBB1003, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), in colorectal cancer (CRC) cell lines. The described assays are essential for characterizing the anti-cancer properties of this compound, including its effects on cell viability, colony formation, and apoptosis. Furthermore, this document outlines the molecular mechanism of this compound in CRC cells, which involves the downregulation of the cancer stem cell marker LGR5 and subsequent inactivation of the Wnt/β-catenin signaling pathway.[1][2] The provided protocols and data will serve as a valuable resource for researchers investigating novel therapeutic strategies for colorectal cancer.

Introduction

Colorectal cancer remains a significant global health challenge. The cancer stem cell (CSC) hypothesis suggests that a subpopulation of tumor cells with self-renewal capabilities is responsible for tumor initiation, metastasis, and resistance to conventional therapies. Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) has been identified as a robust marker for CRC stem cells.[1][2] Lysine-specific demethylase 1 (LSD1) is an enzyme that is frequently overexpressed in various cancers, including CRC, and plays a crucial role in maintaining the stem-like properties of cancer cells.[1]

This compound is a small molecule inhibitor of LSD1.[1] In CRC cells, inhibition of LSD1 by this compound leads to the downregulation of LGR5 expression, which in turn inactivates the Wnt/β-catenin signaling pathway, a critical driver of colorectal tumorigenesis.[1][2] This mechanism ultimately results in the suppression of CRC cell proliferation and survival. These application notes provide detailed methodologies to investigate these effects in vitro.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cells

| Assay Type | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | - | LSD1 IC₅₀ | 10.54 µM | [3](--INVALID-LINK--) |

| Cell Viability | Colon Tumor/Adenoma | IC₅₀ | 8.45 µM | [4](--INVALID-LINK--) |

Note: Specific IC₅₀ values for individual CRC cell lines (e.g., HCT116, HT-29, SW480) with this compound are not yet widely published. Researchers are encouraged to determine these values empirically using the provided protocols.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of CRC cells by 50% (IC₅₀).

Materials:

-

CRC cell lines (e.g., HCT116, HT-29, SW480)

-

Complete growth medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

This assay assesses the effect of this compound on the ability of single CRC cells to undergo clonal expansion and form colonies.

Materials:

-

CRC cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low density of CRC cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 10% formalin for 10 minutes.

-

Stain the colonies with crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Calculate the percentage of colony formation relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

CRC cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed CRC cells into 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound or a vehicle control for 24 or 48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for LGR5 and β-catenin

This protocol is used to detect changes in the protein expression levels of LGR5 and β-catenin following this compound treatment.

Materials:

-

CRC cell lines

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LGR5, anti-β-catenin, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed CRC cells in 6-well or 10 cm plates and treat with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (GAPDH or β-actin) to normalize the protein levels.

Mandatory Visualizations

Signaling Pathway of this compound in CRC Cells

References

- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Loss of LGR5 through therapy-induced downregulation or gene ablation is associated with resistance and enhanced MET-STAT3 signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for CBB1003, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Introduction

CBB1003 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Elevated LSD1 activity is observed in various malignancies, including colorectal cancer (CRC), where it contributes to tumorigenesis. This compound exerts its anti-tumor effects by inhibiting LSD1, leading to the suppression of cancer cell proliferation and colony formation. Notably, in colorectal cancer cells, this compound has been shown to down-regulate the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a stem cell marker, and inactivate the Wnt/β-catenin signaling pathway.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its therapeutic potential. The following sections outline recommended working concentrations, experimental procedures for assessing cell viability and proliferation, and a summary of reported quantitative data.

Quantitative Data Summary

The optimal concentration of this compound is application-dependent. The following table summarizes reported concentrations and their observed effects in various assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |

| IC50 for LSD1 Demethylation | In vitro (Mass Spectrometry) | 0 - 100 µmol/L | Inhibition of LSD1 demethylase activity | [3] |

| IC50 for Cell Growth Inhibition | Colorectal Cancer (CRC) Cells | 250 µM | Weak cell growth inhibition | [3] |

| Inhibition of CRC Cell Proliferation | Cultured CRC Cells | Not specified | Inhibition of cell proliferation and colony formation | [1][2] |

| LGR5 Down-regulation | Cultured CRC Cells | Not specified | Decrease in LGR5 levels | [1][2] |

| Wnt/β-catenin Pathway Inactivation | Cultured CRC Cells | Not specified | Inactivation of β-catenin/TCF signaling | [1][2] |

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well for subsequent drug treatment experiments. This ensures that cells are in the exponential growth phase during treatment and that the assay readout is within the linear range of the detection instrument.

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Culture cells to ~80-90% confluency in a T-75 flask.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 100,000 cells/well).

-

Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.

-

Incubate the plate for the desired duration of the subsequent drug treatment experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve, typically representing sub-confluent to confluent growth.

References

- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]

- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimal Treatment Duration of CBB1003 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1003 is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4).[1] In various cancers, particularly colorectal cancer, aberrant LSD1 activity has been linked to tumorigenesis. This compound exerts its anti-tumor effects by inhibiting LSD1, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[2] Mechanistically, this compound has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for cancer stem cells, which subsequently leads to the inactivation of the Wnt/β-catenin signaling pathway.[2]

Determining the optimal treatment duration for this compound is critical for maximizing its therapeutic efficacy while minimizing potential off-target effects. This document provides detailed application notes and experimental protocols to guide researchers in establishing the ideal treatment window for this compound in their specific cell culture models.

Data Presentation: Efficacy of this compound Over Time

The optimal treatment duration of this compound is dependent on the cell type and the biological endpoint being measured. The following tables summarize the available quantitative data on the effects of this compound at various concentrations and time points.

Table 1: Effect of this compound on Cell Viability in Colorectal Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent Inhibition of Cell Viability (%) | Assay Method |

| HCT116 | 10 | 24 | Data not available | MTT Assay |

| HCT116 | 10 | 48 | ~50% | MTT Assay |

| HCT116 | 10 | 72 | Data not available | MTT Assay |

| SW480 | 10 | 24 | Data not available | MTT Assay |

| SW480 | 10 | 48 | Data not available | MTT Assay |

| SW480 | 10 | 72 | Data not available | MTT Assay |

Table 2: Time-Dependent Induction of Apoptosis by this compound in HCT116 Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Assay Method |

| 10 | 24 | Data not available | Annexin V/PI Staining |

| 10 | 48 | Significant increase observed | Annexin V/PI Staining |

| 10 | 72 | Data not available | Annexin V/PI Staining |

Note: Quantitative data for specific time points are not detailed in existing literature and require experimental validation.

Table 3: Time-Course of this compound-Mediated Inhibition of Wnt/β-catenin Signaling Pathway Components in HCT116 Cells

| Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Protein Expression (vs. Control) | Assay Method |

| LGR5 | 10 | 24 | Data not available | Western Blot |

| LGR5 | 10 | 48 | Significant decrease observed | Western Blot |

| LGR5 | 10 | 72 | Data not available | Western Blot |

| β-catenin | 10 | 24 | Data not available | Western Blot |

| β-catenin | 10 | 48 | Significant decrease observed | Western Blot |

| β-catenin | 10 | 72 | Data not available | Western Blot |

Note: Precise fold-change values across a time-course are not publicly available and should be determined empirically.

Experimental Protocols

To determine the optimal treatment duration of this compound in your specific cell line, it is recommended to perform a time-course experiment for each of the following assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment over time.

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.